

The Role of DHX9 Helicase in Cancer Progression: A Technical Guide

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Executive Summary

DEXH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme with pivotal roles in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its ability to unwind both DNA and RNA duplexes, as well as complex nucleic acid structures, places it at the crossroads of normal cellular function and malignant transformation.[1][2] Emerging evidence has illuminated the dualistic nature of DHX9 in oncology, acting as both a promoter of tumorigenesis and a guardian of genomic integrity, depending on the specific cellular context and its interacting partners.[3] Upregulation of DHX9 has been documented in a wide array of human cancers and is frequently correlated with poor prognosis, highlighting its potential as a valuable biomarker and a compelling target for novel anticancer therapies.[4][5][6][7][8][9] This technical guide provides a comprehensive overview of the current understanding of DHX9's role in cancer progression, with a focus on its molecular mechanisms, involvement in key signaling pathways, and its potential for therapeutic intervention.

Data Presentation: DHX9 Expression and Prognostic Significance in Cancer

The aberrant expression of DHX9 is a common feature across numerous malignancies. The following tables summarize the available quantitative data on DHX9 expression levels and its







correlation with clinical outcomes in various cancer types.



Cancer Type	Tissue Type	DHX9 Expression Level (Tumor vs. Normal)	Method	Reference
Breast Cancer	Tumor Tissue	Higher protein expression	СРТАС	[5]
Colorectal Cancer (CRC)	Tumor Tissue	Higher protein expression	СРТАС	[5]
Tumor Tissue	Significantly elevated mRNA and protein levels	Western Blot, IHC	[8]	
Liver Cancer (LIHC)	Tumor Tissue	Significantly higher mRNA expression (p- value = 7.00e- 03)	Microarray (GSE29079)	[10]
Tumor Tissue	Significantly higher mRNA expression in 369 HCC tissues vs. 50 normal tissues	TCGA	[7]	
Tumor Tissue	Upregulated in 12 prognosis- related DEAH- box helicases	TCGA	[6]	
Lung Cancer (LUAD)	Tumor Tissue	Higher protein expression	СРТАС	[5]
Tumor Tissue	Higher in small cell lung cancer (SCLC) and	Western Blot, IHC	[11]	



adenocarcinoma tissues

Ovarian Cancer	Tumor Tissue	Higher protein expression	СРТАС	[5]
Prostate Cancer (PCa)	Tumor Tissue	Significantly higher mRNA expression (p- value = 7.00e- 03)	Microarray (GSE29079)	[10]
Pancreatic Ductal Adenocarcinoma (PDAC)	Tumor Tissue	Higher expression correlated with advanced N stage and TNM stage	IHC	[12]
Uterine Corpus Endometrial Carcinoma (UCEC)	Tumor Tissue	Higher protein expression	СРТАС	[5]
Kidney Renal Clear Cell Carcinoma (KIRC)	Tumor Tissue	Lower protein expression	СРТАС	[5]



Cancer Type	Patient Cohort	High DHX9 Expressi on Correlatio n	Hazard Ratio (HR)	95% Confiden ce Interval (CI)	p-value	Referenc e
Adrenocorti cal Carcinoma (ACC)	TCGA	Poor Overall Survival (OS) & Disease- Free Survival (DFS)	-	-	<0.05	[5]
Breast Cancer	TCGA	Poor Relapse- Free Survival (RFS), Distant Metastasis- Free Survival (DMFS), & Post- Progressio n Survival (PPS)	-	-	<0.05	[5]
Liver Cancer (LIHC)	TCGA	Poor OS, RFS, Progressio n-Free Survival (PFS), & Disease- Specific	>1	-	<0.05	[5][6]



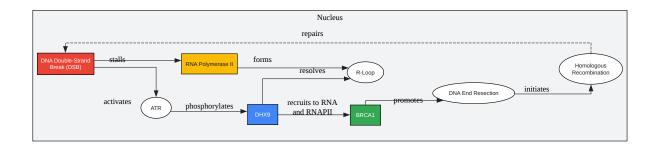
		Survival (DSS)				
Lung Cancer (LUAD)	TCGA	Poor OS & DFS	-	-	<0.05	[5]
Prostate Cancer (PCa)	TCGA	Poor DFS	-	-	<0.05	[5]
Pancreatic Ductal Adenocarci noma (PDAC)	110 resected patients	Poorer OS	1.818	1.024– 3.225	0.041	[12]
Poorer RFS	2.031	1.238– 3.333	0.005	[12]		

Core Signaling Pathways Involving DHX9 in Cancer

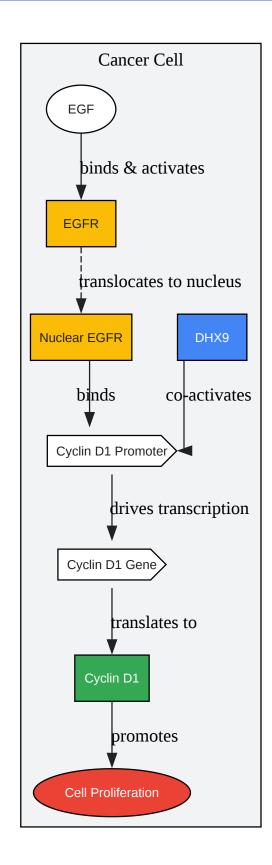
DHX9 exerts its influence on cancer progression through intricate interactions with various signaling pathways. The following diagrams, generated using the DOT language, visualize these key networks.

DHX9 in DNA Damage Response and Homologous Recombination

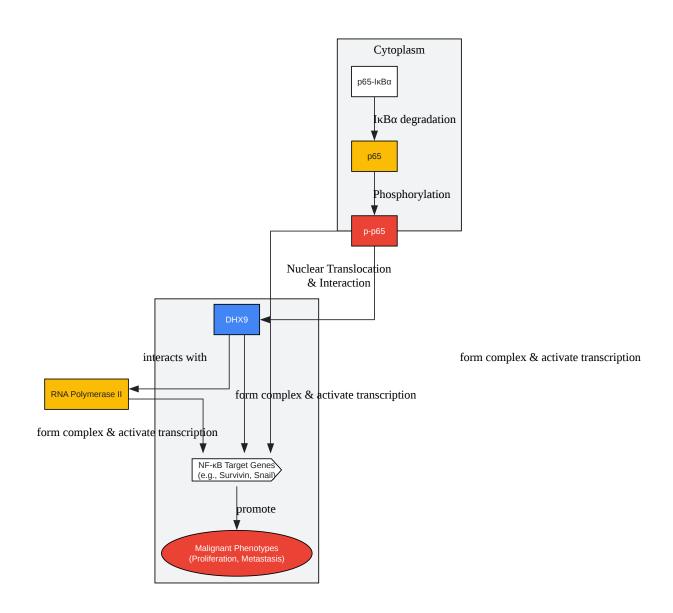












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